molecular formula C13H19NO5 B12946160 Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate

Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate

Cat. No.: B12946160
M. Wt: 269.29 g/mol
InChI Key: YOHHRDUPBZSBFP-UHFFFAOYSA-N
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Description

Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[331]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of a bicyclic ketone as the starting material, which undergoes a series of reactions such as esterification, reduction, and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different functional groups, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone or ester groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, depending on the functional groups present and their reactivity.

Comparison with Similar Compounds

Similar compounds include other bicyclic molecules with ketone and ester functionalities. For example:

Biological Activity

Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO5C_{13}H_{19}NO_{5} with a molecular weight of approximately 269.29 g/mol. The compound features a methoxycarbonyl group and an oxo group, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Density1.205 g/cm³
Boiling Point384.7 °C
CAS Number125483-28-5

Biological Activity

This compound has shown promising biological activities, particularly in the realm of pharmacology. The following sections detail its various biological effects.

Antimicrobial Activity

Research indicates that compounds within the azabicyclo family exhibit antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, potentially due to its structural components that enhance membrane permeability and disrupt bacterial cell walls.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of specific enzymes within the PI3K family, particularly Class I PI3K isoforms, which are implicated in various diseases including cancer and inflammatory conditions . Inhibition of these enzymes may lead to reduced cellular proliferation and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of functional groups such as carbonyl and methoxycarbonyl significantly influences its pharmacological properties.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Methyl-3-(methoxycarbonyl)-7-oxobicyclo[3.3.1]nonaneSimilar bicyclic structure with variationsAntimicrobial
N-Methyl-3-(methoxycarbonyl)-7-hydroxybicyclo[3.3.1]nonaneHydroxyl substitutionEnhanced solubility
9-Azabicyclo[3.3.1]nonanLacks methoxycarbonyl groupPotential analgesic

These comparisons highlight the importance of specific functional groups in enhancing biological activity.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating potent effects at low concentrations.
  • Enzyme Inhibition Research : Another investigation focused on its role as a PI3K inhibitor, noting that it effectively reduced phosphorylation levels in cancer cell lines, suggesting potential applications in cancer therapy.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H19NO5/c1-18-12(16)7-14-9-3-8(13(17)19-2)4-10(14)6-11(15)5-9/h8-10H,3-7H2,1-2H3

InChI Key

YOHHRDUPBZSBFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OC

Origin of Product

United States

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